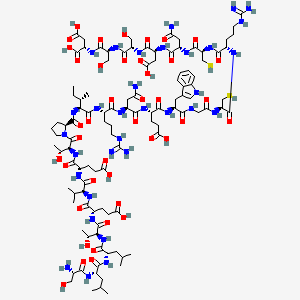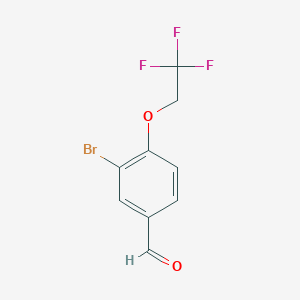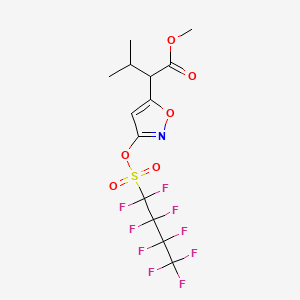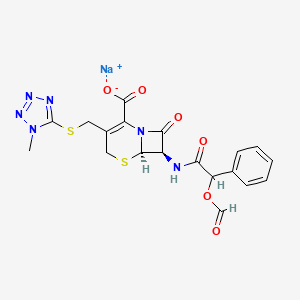
Cefamandole formate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefamandole nafate is a second-generation cephalosporin antibiotic. It is a broad-spectrum antibiotic used to treat various bacterial infections, including those of the lower respiratory tract, urinary tract, skin, bones, and joints . Cefamandole nafate is a prodrug, meaning it is converted into its active form, cefamandole, in the body .
Métodos De Preparación
The preparation of cefamandole nafate involves several steps. One method includes suspending 7-amino-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid and sodium bicarbonate in an acetone-water solution. An acetone solution of alpha-formylmandeloyl chloride is then added to carry out a condensation reaction, forming 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid. This compound is then dissolved in acetone and reacted with an organic acid sodium solution to produce cefamandole nafate . This method is advantageous due to its simplicity, high yield, and high purity, making it suitable for industrial production .
Análisis De Reacciones Químicas
Cefamandole nafate undergoes various chemical reactions, including hydrolysis and substitution. In bacteriological media, cefamandole nafate is rapidly converted to cefamandole, with a half-life of less than one hour at a pH of 7.0 or above . At a pH of 6.0, cefamandole nafate is more stable, allowing for the delineation of activity between cefamandole and cefamandole nafate . The compound also inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, which are crucial for bacterial cell wall construction .
Aplicaciones Científicas De Investigación
Cefamandole nafate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the mechanisms of bacterial resistance and the development of new antibiotics . In medicine, cefamandole nafate is used to treat serious infections caused by susceptible strains of microorganisms . It is also used in industrial settings for the production of antibiotics and other pharmaceutical compounds .
Mecanismo De Acción
Cefamandole nafate exerts its effects by inhibiting bacterial cell wall synthesis. Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets of cefamandole nafate include various penicillin-binding proteins, which are essential for bacterial cell wall construction .
Comparación Con Compuestos Similares
Cefamandole nafate is similar to other second-generation cephalosporins, such as cephalothin, cephaloridine, and cefazolin . cefamandole nafate is unique in its broad spectrum of activity against both gram-positive and gram-negative bacteria . It is particularly effective against Enterobacter and strains of indole-positive Proteus, which are traditionally resistant to other cephalosporins . This makes cefamandole nafate a valuable antibiotic in the treatment of various bacterial infections.
Propiedades
Fórmula molecular |
C19H17N6NaO6S2 |
|---|---|
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/q;+1/p-1/t12-,14?,17-;/m1./s1 |
Clave InChI |
ICZOIXFFVKYXOM-JBPBWRNESA-M |
SMILES isomérico |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] |
SMILES canónico |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


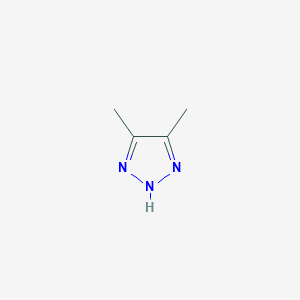
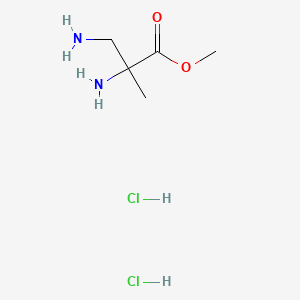
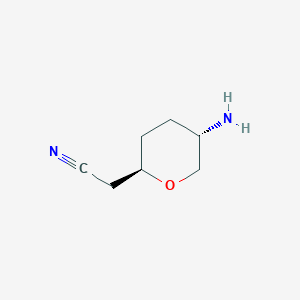
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)
![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine](/img/structure/B13912253.png)
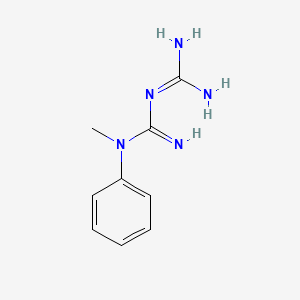
![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
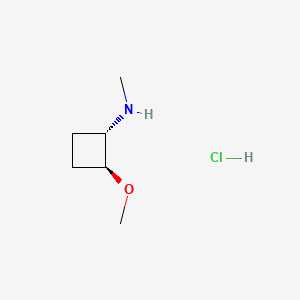
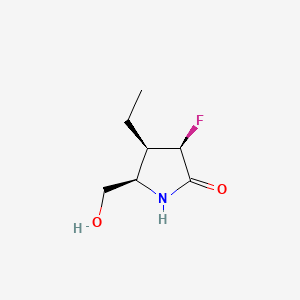
![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
